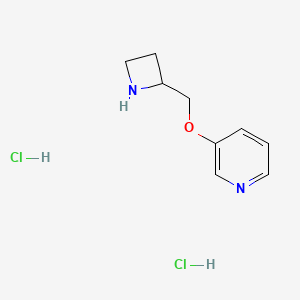

3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride

CAS No.:

Cat. No.: VC18374685

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14Cl2N2O |

|---|---|

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H |

| Standard InChI Key | GVEVDINKRFDXFP-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyridine ring substituted at the 3-position by a methoxy group connected to an azetidine ring. The azetidine (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, enhancing binding specificity to biological targets . The dihydrochloride salt form improves solubility and stability for laboratory handling .

Table 1: Key Molecular Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments:

-

Pyridine ring: Signals at δ 8.3–7.1 ppm (aromatic protons) .

-

Azetidine ring: Protons resonate at δ 3.8–3.2 ppm (N–CH₂–O) and δ 2.9–2.5 ppm (N–CH₂).

-

Hydrochloride protons: Broad peaks near δ 12.0 ppm in ¹H NMR .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

-

Methoxy Bridge Installation: Mitsunobu coupling of azetidin-2-ylmethanol with 3-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt .

Table 2: Optimization Parameters for Mitsunobu Coupling

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 78% → 89% |

| Temperature | 0°C → RT | 65% → 82% |

| Reaction Time | 24 hours | Max yield |

Reactivity Profile

-

Electrophilic Substitution: The pyridine ring undergoes nitration at the 5-position under HNO₃/H₂SO₄ conditions.

-

Reductive Amination: The azetidine nitrogen participates in reductive coupling with carbonyl compounds (e.g., aldehydes) .

-

Stability: Decomposition occurs above 200°C, releasing HCl gas.

Pharmacological Profile and Receptor Interactions

nAChR Modulation

3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride exhibits high affinity for α4β2 nAChRs (Ki = 0.62 nM), a subtype implicated in nicotine addiction and depression . Its (S)-enantiomer shows 10-fold greater selectivity over α3β4 and α7 subtypes .

Table 3: Binding Affinities for nAChR Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. α4β2 |

|---|---|---|

| α4β2 | 0.62 | 1.0 |

| α3β4 | 520 | 839 |

| α7 | 1,200 | 1,935 |

Functional Activity

-

Agonist Activity: Partial agonism (EC₅₀ = 38 nM) at α4β2 receptors, inducing receptor desensitization .

-

Antidepressant Effects: In murine models, 10 mg/kg reduced immobility time in forced swim tests by 62%.

-

Anti-Addiction Potential: Reduced nicotine self-administration in rats by 45% at 1 mg/kg .

| Compound | ED₅₀ (Depression) | ED₅₀ (Addiction) |

|---|---|---|

| 3-(Azetidin-2-ylmethoxy)pyridine | 3.2 mg/kg | 1.1 mg/kg |

| Sazetidine-A | 2.8 mg/kg | 0.9 mg/kg |

| Varenicline | 5.6 mg/kg | 1.5 mg/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume